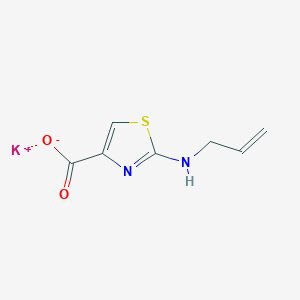

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

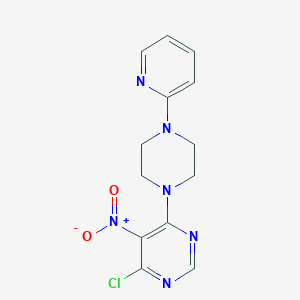

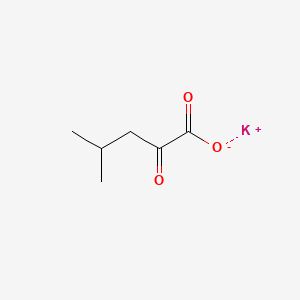

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate is a chemical compound with the CAS Number: 5936-83-4 . It has a molecular weight of 222.31 . The compound is stored at room temperature and appears as a powder . It is used in scientific research due to its unique structure, which allows for diverse applications.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution . For instance, a series of multifunctional hindered amine light stabilizers (HALSs) for monomers were synthesized from cyanuric chloride, allylamine, 2,2,6,6-tetramethylpiperidine-4-ol or 1,2,2,6,6-pentamethylpiperidine-4-ol, and 2-(2-hydroxyphenyl)-1,2,3-benzotriazole derivatives through nucleophilic substitution .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . More specific physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Synthesis and Derivatives Formation

Potassium 2-(allylamino)-1,3-thiazole-4-carboxylate serves as a fundamental component in the synthesis of various chemical derivatives. These derivatives have wide-ranging applications in the field of medicinal chemistry and materials science. For example, it's involved in the synthesis of 4H-Chromen-4-ones with 1,3-thiazole moieties, demonstrating fungicidal activities (Ali, 2007). Additionally, it's utilized in the creation of bis-1,3-thiazole derivatives showing significant antiviral activity (Dawood et al., 2015).

Chemical Transformation and Reactivity

The compound also plays a crucial role in chemical transformations. It's involved in the synthesis of 1-Naphthylacetylene sulfides from 4-(1-Naphthyl)-1,2,3-thiadiazole, showcasing its reactivity and potential in creating complex chemical structures (Yekhlef et al., 2019). The compound's derivative, (Z)-2-amino-{[2-(1,1-dimethylethoxy)-2-oxoethoxy]imino}-4-thiazoleacetic acid, is synthesized using allyl 2-(2-amino-4-thiazolyl)-2-syn-hydroxyiminoacetate, indicating its versatility in chemical synthesis (Lin-sheng, 2006).

Material Science and Biological Activities

The compound finds applications in material science as well. Nitrile oxides derived from 3-(allylamino)- and 3-(propargylamino)propanal show promising results in material fabrication and chemistry (Würdemann & Christoffers, 2013). It's also involved in the iodocyclization of 6-allylamino-4,5-dihydropyrazolo[3,4-d]pyrimidines, demonstrating its reactivity and potential in organic synthesis (Vas’kevich et al., 2012).

The synthesis and biological activity studies of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives show that these compounds exhibit good fungicidal and antivirus activities, further illustrating the compound's significance in bioactive material synthesis (Fengyun et al., 2015).

Photophysical Properties and Complexation

The compound is also a precursor in synthesizing 1,3-thiazole-based organoboron complexes, which display intensive fluorescence and are of interest in photophysical studies (Potopnyk et al., 2018). The unexpected complexation of allylpseudothiohydantoin hydrochlorides towards CuX demonstrates the compound's complexation behavior and its potential in coordination chemistry (Fedorchuk et al., 2017).

Propriétés

IUPAC Name |

potassium;2-(prop-2-enylamino)-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S.K/c1-2-3-8-7-9-5(4-12-7)6(10)11;/h2,4H,1,3H2,(H,8,9)(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVDRIZHZMCKCT-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC(=CS1)C(=O)[O-].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7KN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H,2H,3H,4H,5H-Pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)

![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)